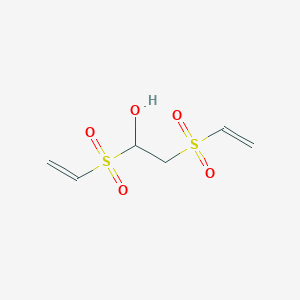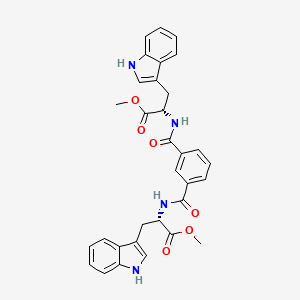![molecular formula C22H22O B14263313 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol CAS No. 188753-63-1](/img/structure/B14263313.png)
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol is an organic compound with the molecular formula C22H22O. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include a phenyl group substituted at the para position with a 1-phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 1-phenylethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the halide ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve reaction efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to an aromatic ring.
4-(1-Methyl-1-phenylethyl)phenol: Similar structure but with a methyl group instead of a phenylethyl group.
2,4,6-Tris(1-phenylethyl)phenol: Contains three phenylethyl groups attached to the aromatic ring.
Uniqueness
4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific fields .
Propriétés
Numéro CAS |
188753-63-1 |
|---|---|
Formule moléculaire |
C22H22O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-[1-[4-(1-phenylethyl)phenyl]ethyl]phenol |
InChI |
InChI=1S/C22H22O/c1-16(18-6-4-3-5-7-18)19-8-10-20(11-9-19)17(2)21-12-14-22(23)15-13-21/h3-17,23H,1-2H3 |
Clé InChI |
IZIUEGNREMIBGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(C)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


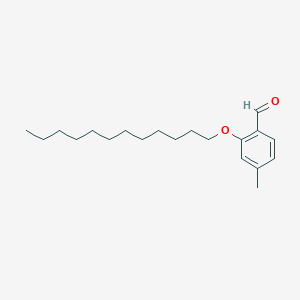
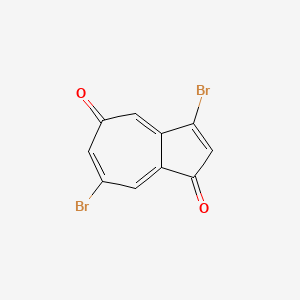
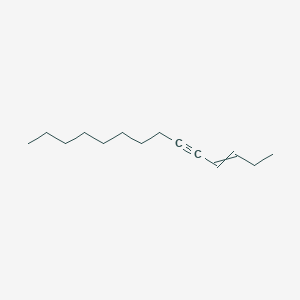
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
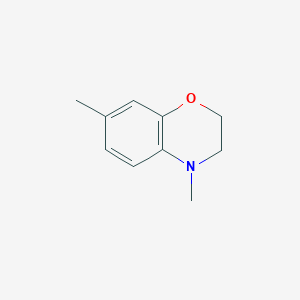
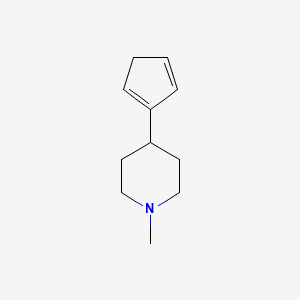
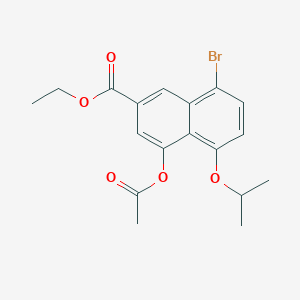
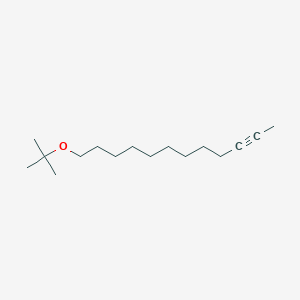

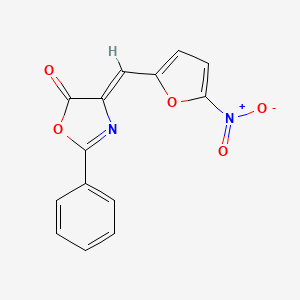
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

